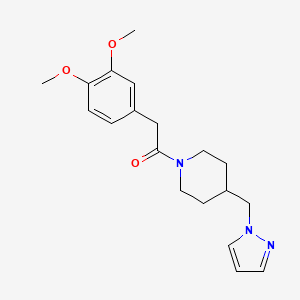

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Description

Historical Context of Pyrazole-Piperidine Hybrid Compounds

The structural integration of pyrazole and piperidine moieties in medicinal chemistry traces its origins to the late 19th century. Pyrazole, first synthesized by Ludwig Knorr in 1883 via the condensation of acetylene and diazomethane, emerged as a pivotal heterocyclic scaffold due to its planar aromatic structure and tunable electronic properties. Early pharmacological studies recognized pyrazole’s alkaloid-like behavior, exemplified by the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959. Parallel advancements in piperidine chemistry, particularly its conformational flexibility and ability to mimic bioactive amines, laid the groundwork for hybrid systems.

The fusion of pyrazole with piperidine gained momentum in the 21st century, driven by the need to enhance pharmacokinetic profiles and target selectivity. For instance, Knorr-type reactions were adapted to synthesize pyrazole-fused piperidines, such as tetrahydroindazole analogs, through cyclocondensation of hydrazines with β-cyanoketones. These innovations addressed challenges in regioselectivity and functional group compatibility, enabling the systematic exploration of hybrid architectures.

Medicinal Chemistry Relevance of 1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

This compound exemplifies the strategic hybridization of pyrazole and piperidine, leveraging their complementary bioactivities. Pyrazole derivatives are renowned for their antimicrobial, anticancer, and anti-inflammatory properties, often mediated through interactions with enzymes like cyclooxygenase-2 (COX-2) and succinate dehydrogenase. Piperidine, a six-membered nitrogen heterocycle, enhances blood-brain barrier permeability and modulates receptor affinity, as seen in antipsychotic and analgesic agents.

The structural complexity of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone arises from three key features:

- Pyrazole Core : The 1H-pyrazole unit provides a rigid planar structure conducive to π-π stacking and hydrogen bonding, critical for target engagement.

- Piperidine Spacer : The 4-(pyrazolylmethyl)piperidine moiety introduces conformational flexibility, enabling adaptation to hydrophobic binding pockets.

- 3,4-Dimethoxyphenyl Ketone : This electron-rich aromatic system enhances solubility and mediates interactions with oxygenase enzymes, as observed in COX-2 inhibitors.

Preliminary studies suggest synergistic effects between these subunits. For example, pyrazole-piperidine hybrids have demonstrated improved inhibitory activity against cancer cell lines compared to standalone scaffolds, with IC~50~ values in the micromolar range.

Current Research Landscape and Knowledge Gaps

Recent advances in synthetic methodologies have accelerated the development of pyrazole-piperidine hybrids. A 2024 study elucidated the structure-activity relationship (SAR) of pyrazole-based mitochondrial pyruvate carrier (MPC) inhibitors, highlighting the critical role of substituent electronegativity and steric bulk. For instance, α-cyano-cinnamic acid derivatives with para-methoxy groups exhibited EC~50~ values of 0.516–0.796 μM, underscoring the impact of aromatic substitution patterns.

Table 1. Comparative Bioactivity of Pyrazole-Piperidine Hybrids

Despite these advancements, critical gaps persist:

- Mechanistic Uncertainty : The precise molecular targets of 3,4-dimethoxyphenyl-substituted hybrids remain underexplored.

- Synthetic Scalability : Current routes, such as multi-step cyclocondensation, suffer from low yields (>50%) and require hazardous reagents (e.g., hydrazonoyl chlorides).

- In Vivo Validation : Most studies focus on in vitro assays, with limited data on bioavailability or metabolic stability.

Future research should prioritize enantioselective synthesis—a challenge highlighted by the chiral separation of pyrazole-fused piperidines via preparative HPLC—and the development of prodrug derivatives to enhance therapeutic applicability.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-24-17-5-4-16(12-18(17)25-2)13-19(23)21-10-6-15(7-11-21)14-22-9-3-8-20-22/h3-5,8-9,12,15H,6-7,10-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSDEATUYUHYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CN3C=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound.

Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions where the pyrazole derivative reacts with a piperidine derivative.

Introduction of the Dimethoxyphenyl Group: This can be achieved through Friedel-Crafts acylation or alkylation reactions, where the dimethoxyphenyl group is introduced to the intermediate compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazole or piperidine rings, introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed promising antibacterial and antifungal activities, suggesting potential for 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone in developing new antimicrobial agents .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For example, structural analogs have demonstrated efficacy against various cancer cell lines, indicating that 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone may possess similar properties .

Neuropharmacological Effects

There is emerging evidence regarding the neuropharmacological effects of pyrazole derivatives. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Pesticidal Activity

Recent studies have explored the use of pyrazole-based compounds as pesticides. The structural features of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone may enhance its effectiveness against certain pests while minimizing toxicity to non-target organisms .

Polymer Synthesis

The compound's unique functional groups make it a candidate for polymer synthesis. Research into using pyrazole derivatives in creating advanced materials has shown promise in enhancing mechanical properties and thermal stability of polymers .

Case Study 1: Antimicrobial Evaluation

A series of synthesized pyrazole derivatives were tested for antimicrobial activity against various strains of bacteria and fungi. The results indicated that certain modifications to the piperidine ring significantly enhanced activity, suggesting a structure–activity relationship that could be exploited in drug design .

Case Study 2: Neuropharmacological Screening

In a study assessing the neuropharmacological effects of pyrazole derivatives, compounds were evaluated for their impact on serotonin and dopamine receptors. Results indicated that specific modifications led to increased binding affinity and selectivity, highlighting the therapeutic potential of structurally related compounds .

Mechanism of Action

The mechanism of action of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For instance, the pyrazole ring might interact with enzyme active sites, while the piperidine ring could influence receptor binding.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated using ChemDraw.

Pharmacological and Physicochemical Insights

3,4-Dimethoxyphenyl vs. Other Aryl Groups :

- The 3,4-dimethoxyphenyl group in the target compound may confer higher solubility in polar solvents compared to nitro- or chloro-substituted analogs (e.g., compound 4c with a 4-nitrophenyl group) due to methoxy oxygen’s hydrogen-bonding capacity .

- In contrast, the dichlorobenzyl-substituted derivative 53e () exhibits greater lipophilicity, suggesting improved blood-brain barrier penetration .

Piperidine vs. Piperazine Scaffolds :

- Piperazine-containing analogs (e.g., compound MK47 in ) often show enhanced receptor affinity due to the additional nitrogen’s basicity, but this can increase metabolic susceptibility .

- The target compound’s piperidine core may offer better metabolic stability, as seen in similar derivatives resistant to first-pass oxidation .

Pyrazole vs. Imidazole or Oxadiazole :

- Pyrazole-containing compounds (e.g., ) demonstrate superior thermal stability compared to imidazole analogs, as evidenced by higher melting points and decomposition temperatures .

- Oxadiazole-thioether derivatives () exhibit radical-scavenging activity, suggesting the target compound’s dimethoxyphenyl group could synergize with pyrazole for antioxidant effects .

Biological Activity

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a synthetic compound that has attracted attention in pharmacological research due to its unique structural features. This compound combines a pyrazole ring, a piperidine moiety, and a phenyl group with methoxy substitutions, contributing to its potential biological activity.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A pyrazole ring , which is known for various biological activities.

- A piperidine ring , which often contributes to the modulation of neurotransmitter systems.

- A 3,4-dimethoxyphenyl group that may enhance lipophilicity and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, modulating their activity.

- Receptor Interaction : It may alter signal transduction pathways by interacting with various receptors, leading to diverse biological effects.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines. For instance, studies have shown that related pyrazole compounds effectively inhibit BRAF(V600E) and EGFR pathways, which are critical in tumor progression .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. Pyrazole derivatives have been documented to reduce inflammation markers in vitro and in vivo. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses.

Antimicrobial Properties

There is emerging evidence that compounds containing pyrazole rings exhibit antimicrobial activities against a range of pathogens. The specific derivative under consideration has shown promise against both bacterial and fungal strains, suggesting its potential application in treating infections .

Study 1: Antitumor Efficacy

In a recent study published in Molecules, several pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results demonstrated that compounds with similar structures to 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone exhibited IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating strong antitumor activity .

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of pyrazole derivatives. The compound was tested in a murine model of inflammation, where it significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Similar structure with substitutions | 10 | Antitumor |

| Compound B | Lacks methoxy groups | 20 | Anti-inflammatory |

| Compound C | Different heterocyclic base | 15 | Antimicrobial |

This table illustrates how variations in chemical structure influence biological activity, highlighting the unique efficacy of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone.

Q & A

Q. How can crystallization challenges be overcome for X-ray analysis?

- Methodological Answer : Optimize solvent polarity (e.g., DMF/ethanol mixtures) and use slow evaporation at 4°C. Seeding with microcrystals or gradient cooling (0.1°C/min) may induce nucleation. For stubborn cases, try co-crystallization with thiourea or crown ethers to stabilize lattice structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.